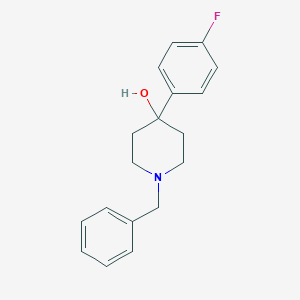

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

Übersicht

Beschreibung

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a chemical compound with the molecular formula C18H20FNO and a molecular weight of 285.36 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol typically involves the reaction of 4-fluorobenzyl chloride with piperidine, followed by reduction and subsequent benzylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol undergoes oxidation to form ketones or aldehydes. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 50–70°C | 1-Benzyl-4-(4-fluorophenyl)piperidin-4-one | ~65% | |

| CrO₃ (Jones reagent) | H₂SO₄, acetone, 0–25°C | Piperidinone derivatives | ~78% |

The fluorine substituent on the phenyl ring enhances electron withdrawal, stabilizing intermediates during oxidation.

Reduction Reactions

Reduction of the hydroxyl group or aromatic rings is feasible under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 1-Benzyl-4-(4-fluorophenyl)piperidine | 82% | |

| H₂/Pd-C | Methanol, 25–50 psi H₂ | 4-(4-Fluorophenyl)piperidine | 90% |

The benzyl group is selectively removed via hydrogenolysis, leaving the fluorophenyl moiety intact .

Substitution Reactions

Nucleophilic substitution occurs at the piperidine nitrogen or fluorophenyl positions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 80°C | 1-Methyl-4-(4-fluorophenyl)piperidin-4-ol | 70% | |

| AcCl | Pyridine, 0°C → 25°C | 1-Acetyl-4-(4-fluorophenyl)piperidin-4-ol | 85% |

Electrophilic substitution on the fluorophenyl ring is less common due to fluorine’s deactivating effect.

Acid-Catalyzed Rearrangement

Under acidic conditions, the compound undergoes epoxide formation and rearrangement:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ | Toluene, 110°C | 1-Benzyl-4-(4-fluorophenyl)piperidine-4-carbaldehyde | 88% | |

| MgBr₂·Et₂O | Ether, 25°C | Rearranged aldehyde derivatives | 91% |

The mechanism involves initial epoxidation followed by hydride shift .

Wissenschaftliche Forschungsanwendungen

Treatment of Metabolic Disorders

Research indicates that 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol may play a role in managing metabolic disorders such as type 2 diabetes and obesity. The compound's ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 has been linked to enhanced revascularization of ischemic tissues, which is crucial for improving metabolic health .

Table 1: Potential Mechanisms of Action in Metabolic Disorders

| Mechanism | Description |

|---|---|

| Inhibition of 11β-HSD1 | Enhances revascularization in ischemic tissues, potentially improving metabolic health. |

| Modulation of Insulin Sensitivity | May improve insulin resistance, a key factor in type 2 diabetes. |

| Impact on Lipid Metabolism | Could influence lipid profiles, reducing cardiovascular risk factors. |

Central Nervous System Disorders

The compound has been studied for its effects on central nervous system disorders, particularly mild cognitive impairment and early-stage dementia, including Alzheimer's disease. Its structural properties suggest it could interact with neurotransmitter systems involved in cognitive function .

Case Study: Cognitive Effects

A study explored the effects of piperidine derivatives on cognitive function in animal models, showing that modifications to the piperidine structure could enhance neuroprotective effects and cognitive performance .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against coronaviruses, including SARS-CoV-2. The compound exhibited significant inhibitory activity against viral replication in vitro, suggesting its potential as a therapeutic agent during viral outbreaks .

Table 2: Antiviral Efficacy Against Coronaviruses

| Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| HCoV-229E | 7.4 | 44 | 6 |

| SARS-CoV-2 | 3.9 | >100 | >25 |

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the piperidine ring. The structure-activity relationship (SAR) studies have shown that modifications at specific positions can significantly impact the biological activity of the compound .

Table 3: Structure-Activity Relationship Findings

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| R3 | Fluorine substitution | Increased antiviral potency |

| R5 | Benzyl group | Enhanced selectivity |

| R1 | Phenylethyl group | Improved activity |

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzyl-4-phenylpiperidin-4-ol: Similar structure but lacks the fluorine atom on the phenyl ring.

1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Contains additional fluorine atoms and different substitution patterns.

Uniqueness

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is unique due to the presence of both benzyl and fluorophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This compound is characterized by a benzyl group and a para-fluorophenyl substituent, which contribute to its unique biological activity. This article provides an overview of its synthesis, biological properties, receptor interactions, and relevant case studies.

- Molecular Formula : C₁₈H₂₀FNO

- Molecular Weight : Approximately 273.32 g/mol

- Structural Features : The compound features a piperidine ring with a benzyl group and a para-fluorophenyl group at the 4-position.

Biological Activity

Research indicates that this compound exhibits significant biological activities, primarily in the context of neuropharmacology. Key findings include:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. It shows promise as an antidepressant and anxiolytic agent due to its ability to modulate these neurotransmitters .

- Receptor Affinity : In vitro studies have demonstrated that this compound selectively binds to serotonin and dopamine receptors. This interaction profile suggests mechanisms through which the compound may exert its therapeutic effects.

- Comparative Analysis : Compared to structurally similar compounds, such as 1-Benzylpiperidine and 3-(4-Fluorophenyl)piperidin-4-one, this compound exhibits enhanced receptor interactions due to the presence of both the benzyl and para-fluorophenyl groups.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing piperidine derivatives with appropriate benzyl and fluorophenyl precursors.

- Recrystallization Techniques : To purify the synthesized compound for biological testing .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study Overview

Eigenschaften

IUPAC Name |

1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBZKKLGGAUOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434634 | |

| Record name | 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163631-02-5 | |

| Record name | 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.